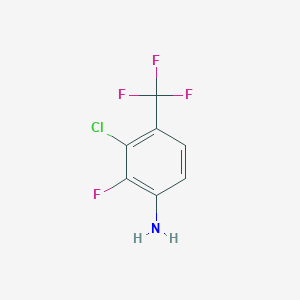

3-Chloro-2-fluoro-4-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-2-fluoro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4ClF4N . It has a molecular weight of 213.56 . The compound is in liquid form at ambient temperature .

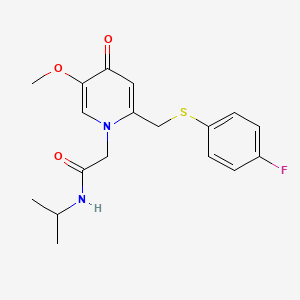

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClF4N/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H,13H2 . The SMILES string is Nc1ccc(Cl)cc1C(F)(F)F .Physical and Chemical Properties Analysis

This compound is a liquid at ambient temperature . It has a molecular weight of 213.56 .Scientific Research Applications

Vibrational Analysis and Theoretical Studies

3-Chloro-2-fluoro-4-(trifluoromethyl)aniline has been investigated for its potential use in nonlinear optical (NLO) materials. Studies on similar molecules, such as 4-chloro-3-(trifluoromethyl)aniline, have been conducted using experimental and theoretical vibrational analysis techniques like Fourier Transform-Infrared and Fourier Transform-Raman spectroscopy. These analyses explore the effects of electron-donating and withdrawing on the structure of aniline derivatives and how substituent positions influence vibrational spectra. Further insights from density functional theory computations, including hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions, highlight the potential of such compounds in NLO material applications (Revathi et al., 2017).

Direct Ortho-C-H Imidation in Synthesis

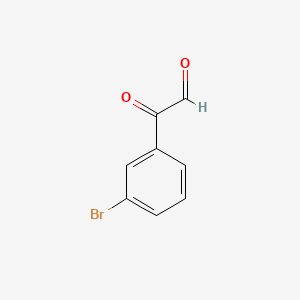

The compound has found application in synthetic chemistry as a monodentate transient directing group (MonoTDG) enabling Ruthenium(II)-catalyzed intermolecular direct ortho-C-H imidation of benzaldehydes. This facilitates high efficiency and good functional group tolerance in the synthesis process, further allowing the amidated product to be converted into useful quinazoline and fused isoindolinone scaffolds through one-step derivatization. Such methodologies underscore the versatility of this compound in complex organic syntheses (Wu et al., 2021).

Novel Synthons for Isoxazoles and Triazines

Research has demonstrated the utility of anionically activated trifluoromethyl groups in this compound for synthesizing isoxazoles and 1,3,5-triazines. This innovative approach provides a novel pathway for creating these compounds, showcasing the synthetic importance and expanding applications of the activated trifluoromethyl group in the development of new materials and pharmaceuticals (Strekowski et al., 1995).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes

Mode of Action

It’s known that the presence of a trifluoromethyl group can significantly impact the chemical reactivity and biological activity of a compound . The trifluoromethyl group can enhance the lipophilicity of the compound, which can influence its interaction with its targets .

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might be involved in similar biochemical pathways.

Pharmacokinetics

The presence of the trifluoromethyl group can influence the pharmacokinetic properties of the compound, potentially enhancing its bioavailability .

Result of Action

Similar compounds have been known to have various effects at the molecular and cellular level . More research is needed to understand the specific effects of this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2-fluoro-4-(trifluoromethyl)aniline. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets .

Properties

IUPAC Name |

3-chloro-2-fluoro-4-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4N/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZNCUORKSLUOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2840821.png)

![Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate](/img/structure/B2840822.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide](/img/structure/B2840825.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2840829.png)

![2-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2840839.png)